molecular formula C7H6N4O2 B1145674 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1257856-83-9

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1145674
CAS No.: 1257856-83-9
M. Wt: 178.151
InChI Key: GGQHIBNHLHZIJW-UHFFFAOYSA-N
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Description

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a high-value chemical intermediate in medicinal chemistry, serving as a versatile precursor for the synthesis of various biologically active molecules. Its core structure is a 7-deazapurine, a scaffold known for its resemblance to purine nucleotides, which allows it to interact effectively with a range of enzymatic targets . This compound is specifically designed for research and development applications, particularly in the construction of novel kinase inhibitors. The primary research value of this compound lies in its use as a building block for more complex pyrrolo[2,3-d]pyrimidine derivatives. The carboxylic acid functional group at the 6-position provides a critical handle for further synthetic modification, enabling medicinal chemists to attach various substituents through coupling reactions to explore structure-activity relationships . This synthetic utility is fundamental in the discovery and optimization of new therapeutic agents. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, extensively investigated for its potent inhibitory activity against a range of kinases. Research indicates that derivatives based on this core structure have shown promising results as ATP-competitive inhibitors for oncology targets, including p21-activated kinase 4 (PAK4) and Protein Kinase B (Akt) . Furthermore, this scaffold is a key component in the development of selective type II c-Met/Axl dual inhibitors, which are being explored for their potent antitumor efficacy . Beyond oncology, the scaffold also demonstrates significant antimicrobial potential, with applications in antibacterial, antifungal, and antiviral research . This product is intended for research purposes only in a laboratory setting. It is strictly for use by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQHIBNHLHZIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC(=C21)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744859
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257856-83-9
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glycinate Ester Cyclization

A foundational method involves the cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)glycinate derivatives under basic conditions. As reported by Gale Academic OneFile, sodium methoxide in methanol induces intramolecular cyclization, yielding methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates (Figure 1). The methyl ester at position 6 is subsequently hydrolyzed to the carboxylic acid using aqueous sodium hydroxide. This method achieves moderate yields (40–60%) and is notable for its regioselectivity, as the 6-position is exclusively functionalized during cyclization.

Reaction Conditions

  • Cyclization : Sodium methoxide (1.2 equiv), methanol, reflux, 6–8 hours.

  • Ester Hydrolysis : 2 M NaOH, 80°C, 4 hours.

Pyrimidine Precursor Functionalization

An alternative route begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, as disclosed in a Chinese patent. The chloro group at position 4 is displaced via nucleophilic aromatic substitution using methylamine aqueous solution, avoiding tetrahydrofuran (THF) and simplifying wastewater treatment. The 6-carboxylic acid is introduced either through oxidation of a formyl intermediate or direct carboxylation under acidic conditions.

Key Advantages

  • Cost Efficiency : Methylamine aqueous solution reduces raw material costs by 30% compared to THF-based systems.

  • Scalability : Batch processing in acetonitrile enables kilogram-scale production.

Functional Group Interconversion at Position 6

The 6-carboxylic acid moiety is typically introduced via ester hydrolysis or oxidation of aldehydes. Each method presents distinct advantages in yield and purity.

Ester Hydrolysis

Methyl or ethyl esters at position 6 are hydrolyzed using alkaline or acidic conditions. Bench-scale protocols favor sodium hydroxide (2 M, 80°C), achieving >90% conversion within 4 hours. Industrial processes employ ethanol-water mixtures (95% ethanol) to avoid 1-butanol, which complicates distillation and increases production costs.

Oxidation of 6-Formyl Intermediates

In cases where the ester route is impractical, 6-formyl derivatives are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate. While effective, this method risks over-oxidation and requires careful temperature control (0–5°C) to prevent side reactions.

Amination at Position 4

Introducing the amino group at position 4 is achieved through chloro displacement or reductive amination.

Nucleophilic Aromatic Substitution

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with methylamine (8–11 equiv) in acetonitrile at 0–10°C, yielding 4-amino derivatives in 72–85% purity after crystallization. Catalytic potassium iodide (0.02–0.2 equiv) accelerates the reaction by facilitating chloride departure.

Reductive Amination

A less common approach involves reductive amination of 4-keto intermediates using sodium dihydrobis(2-methoxyethoxy)aluminate. This method, though high-yielding (80–90%), is limited by the instability of keto precursors under basic conditions.

Industrial-Scale Process Optimization

Recent patents highlight innovations in solvent selection, catalysis, and waste reduction for large-scale synthesis.

Solvent Substitutions

Replacing 1-butanol/water mixtures with 95% ethanol during salification reduces solvent costs by 40% and eliminates the need for vacuum distillation. Similarly, dichloromethane is substituted with toluene in reduction steps to improve safety profiles.

Catalytic Enhancements

The use of potassium iodide (0.02–0.2 equiv) in amination steps reduces reaction times from 48 to 24 hours while maintaining yields >75%.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, conditions, and yields:

Method Key Steps Conditions Yield Source
Glycinate CyclizationCyclization, Ester HydrolysisNaOMe/MeOH; NaOH/H₂O40–60%
Chloro DisplacementMethylamine Amination, CarboxylationCH₃NH₂(aq)/CH₃CN; KI Catalyst72–85%
Reductive AminationNaAlH₂(OCH₂CH₂OMe)₂ ReductionToluene, 105–110°C80–90%

Chemical Reactions Analysis

Types of Reactions

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound acts as a selective inhibitor of kinases like JAK3 and Akt, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Biological Activity

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 1257856-83-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C7H6N4O2
  • Molecular Weight : 178.15 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 359.7 °C
  • Flash Point : 171.3 °C

Research indicates that 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit significant inhibition of various kinases, particularly those involved in cancer signaling pathways. For example, studies have shown that compounds derived from this scaffold can act as ATP-competitive inhibitors of protein kinase B (PKB), which plays a critical role in cell survival and proliferation.

Key Findings:

  • Inhibition of PKB : Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives demonstrated up to 150-fold selectivity for PKB over protein kinase A (PKA) in cellular assays, indicating a strong potential for targeted cancer therapy .
  • PAK4 Inhibition : Another derivative showed potent inhibition of p21-Activated Kinase 4 (PAK4), with IC50 values as low as 2.7 nM , suggesting its utility in treating tumors driven by PAK4 signaling .

Antitumor Activity

Several studies have evaluated the antitumor effects of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives:

  • Tumor Xenograft Models : In vivo studies demonstrated that certain derivatives effectively inhibited tumor growth in nude mice models at tolerable doses while modulating relevant biomarkers associated with PKB signaling pathways .
CompoundIC50 (nM)Tumor ModelEfficacy
5n7.8MV4-11Induces apoptosis
5o38.3MV4-11Moderate activity

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, with derivatives showing significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory responses.

CompoundIC50 (μM)Target Enzyme
Derivative A0.04 ± 0.09COX-2
Celecoxib0.04 ± 0.01COX-2

These findings suggest that the biological activity of these compounds extends beyond antitumor effects to include anti-inflammatory actions, making them versatile candidates for drug development .

Case Studies and Research Findings

  • PKB Inhibition Study : A study focusing on a series of pyrrolo[2,3-d]pyrimidine derivatives reported their effectiveness as PKB inhibitors with notable selectivity and oral bioavailability .
  • PAK4 Inhibitor Development : Research identified specific derivatives that not only inhibited PAK4 but also induced cell cycle arrest and apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against tumors driven by PAK4 signaling .
  • Structure–Activity Relationships (SAR) : Investigations into SAR revealed that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance biological activity and selectivity towards specific targets .

Q & A

Q. What are the key synthetic strategies for 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid?

The synthesis involves multi-step routes starting from substituted phenylacetic acids. Chlorinated intermediates (e.g., 4-chloro-6-substituted pyrrolo[2,3-d]pyrimidines) are treated with anilines under reflux in isopropanol with catalytic HCl to introduce aryl groups at the N4 position. Deprotection steps (e.g., base-mediated dealkylation) yield the free amino group. The carboxylic acid moiety at position 6 is typically introduced via formylation followed by oxidation or through coupling with carbon nucleophiles . For example, fluorinated derivatives can be synthesized by substituting chloro groups with fluorine under controlled conditions .

Q. How is the purity and structural integrity of this compound validated?

Characterization relies on 1H NMR (to confirm substituent positions and NH2 groups), TLC (to monitor reaction progress), and elemental analysis (to verify stoichiometry). For instance, 1H NMR in DMSO-d6 reveals distinct aromatic proton signals (δ 7.16–8.04 ppm) and NH resonances (δ 10.89–11.41 ppm) . HPLC or LC-MS is recommended for assessing purity, especially when synthesizing derivatives for biological testing .

Q. What are the primary biochemical applications of this compound?

It serves as a scaffold for kinase inhibitors , particularly targeting tyrosine kinases (e.g., EGFR, VEGFR2) and cell cycle regulators (e.g., CDK2). The carboxylic acid group enhances water solubility, making it suitable for in vitro assays. Substitutions at the 6-position (e.g., aryl methyl groups) modulate binding affinity and selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?

Key modifications include:

  • N4 aryl substitutions : Electron-withdrawing groups (e.g., Cl, F) improve ATP-binding pocket interactions. For example, 4-chloro-2-fluorophenyl derivatives show IC50 values <100 nM for EGFR .
  • 6-position functionalization : Replacing methyl groups with bulkier substituents (e.g., naphthylmethyl) enhances hydrophobic interactions, while carboxylic acid derivatives improve solubility for in vivo studies .
  • Hybrid analogues : Conjugating with L-glutamic acid (via alkyl linkers) improves tumor targeting and cellular uptake .

Q. How to resolve contradictions in reported IC50 values across studies?

Discrepancies often arise from:

  • Assay variability : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) or enzyme isoforms. Standardize assays using protocols like ADP-Glo™.
  • Compound stability : Hydrolysis of ester prodrugs or oxidation of NH2 groups can alter activity. Use stability-indicating HPLC methods .
  • Cellular vs. enzymatic assays : Cell permeability and efflux pumps (e.g., P-gp) may reduce intracellular efficacy despite high enzymatic inhibition. Validate with cell-based assays (e.g., Western blot for phosphorylated kinases) .

Q. What in vivo experimental designs are suitable for evaluating antitumor efficacy?

  • Xenograft models : Administer derivatives orally (10–50 mg/kg/day) in nude mice implanted with EGFR-overexpressing tumors. Monitor tumor volume and perform immunohistochemistry for Ki-67 (proliferation marker) .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS. Carboxylic acid derivatives often exhibit shorter t1/2 due to renal clearance; consider ester prodrugs for sustained release .
  • Toxicity screening : Assess liver enzymes (ALT/AST) and body weight changes to identify dose-limiting effects .

Methodological Considerations

Q. How to design analogues for improved blood-brain barrier (BBB) penetration?

  • Lipophilicity optimization : Replace the carboxylic acid with methyl ester or amide derivatives to increase logP.
  • Molecular weight control : Keep <450 Da and introduce hydrogen bond donors (e.g., OH groups) to enhance passive diffusion .

Q. What analytical techniques are critical for detecting degradation products?

  • Forced degradation studies : Expose the compound to heat (40°C), light, and acidic/basic conditions. Use UPLC-QTOF to identify degradation pathways (e.g., deamination or ring oxidation) .
  • Mass fragmentation patterns : Characterize major fragments (e.g., loss of CO2 from the carboxylic acid group) to distinguish impurities .

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